![molecular formula C17H18N4O4 B12760664 (E)-8-(2,4-Dimethoxystyryl)theophylline CAS No. 155271-20-8](/img/structure/B12760664.png)
(E)-8-(2,4-Dimethoxystyryl)theophylline
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Overview
Description
(E)-8-(2,4-Dimethoxystyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulating effects on the central nervous system and are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a theophylline core structure, which is modified by the addition of a (2,4-dimethoxystyryl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxystyryl)theophylline typically involves the reaction of theophylline with a suitable styryl derivative. One common method is the Wittig reaction, where theophylline is reacted with a phosphonium ylide derived from 2,4-dimethoxybenzaldehyde. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,4-Dimethoxystyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of xanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and as a central nervous system stimulant.
Mechanism of Action
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can increase the levels of cyclic AMP (cAMP) in cells, leading to various physiological effects such as bronchodilation and central nervous system stimulation.
Comparison with Similar Compounds
(E)-8-(2,4-Dimethoxystyryl)theophylline can be compared with other xanthine derivatives such as theophylline, caffeine, and theobromine. While all these compounds share a similar core structure, this compound is unique due to the presence of the (2,4-dimethoxystyryl) group, which may confer distinct chemical and biological properties.
List of Similar Compounds
- Theophylline
- Caffeine
- Theobromine
- Aminophylline
Biological Activity
(E)-8-(2,4-Dimethoxystyryl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C14H16N4O3
- Molecular Weight : 288.30 g/mol
The compound features a theophylline backbone with a dimethoxystyryl substituent at the 8-position, which is crucial for its biological activity.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. A study demonstrated that this compound reduced inflammation in lipopolysaccharide (LPS)-induced macrophages by modulating the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively and protect cellular components from oxidative stress. In vitro studies showed that this compound increased the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, suggesting its potential in mitigating oxidative damage .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in several studies. It demonstrated protective effects against neuronal cell death induced by excitotoxicity and oxidative stress in cultured neurons. The mechanism involves inhibition of apoptosis pathways and enhancement of neurotrophic factor signaling .
4. Cognitive Enhancement
Preliminary research suggests that this compound may enhance cognitive functions. In animal models, it was observed to improve memory retention and learning abilities through modulation of adenosine receptors and increased release of neurotransmitters such as dopamine and acetylcholine .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
Several case studies have explored the effects of this compound in different contexts:
- Case Study 1 : A study on LPS-induced inflammation in mice showed that administration of this compound significantly reduced serum levels of inflammatory markers compared to control groups.
- Case Study 2 : In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in improved survival rates and preserved cognitive function in treated animals.
Properties
CAS No. |
155271-20-8 |
---|---|
Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H18N4O4/c1-20-15-14(16(22)21(2)17(20)23)18-13(19-15)8-6-10-5-7-11(24-3)9-12(10)25-4/h5-9H,1-4H3,(H,18,19)/b8-6+ |
InChI Key |
JZZLWOPNACLOML-SOFGYWHQSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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